6-bromo-1-(difluoromethoxy)isoquinoline
Description
6-Bromo-1-(difluoromethyl)isoquinoline (C₁₀H₆BrF₂N) is a halogenated isoquinoline derivative characterized by a bromine atom at position 6 and a difluoromethyl group at position 1 of the isoquinoline core. Its molecular structure is defined by the SMILES notation C1=CC2=C(C=CN=C2C(F)F)C=C1Br and InChIKey PHOMVFRCNKOODI-UHFFFAOYSA-N .
Properties
CAS No. |
2685743-20-6 |
|---|---|
Molecular Formula |
C10H6BrF2NO |
Molecular Weight |
274.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-bromo-1-(difluoromethoxy)isoquinoline involves several steps One common method starts with the bromination of isoquinoline to introduce the bromine atom at the 6-positionThe reaction conditions typically involve the use of reagents such as Selectfluor® and acetonitrile .
Chemical Reactions Analysis
6-bromo-1-(difluoromethoxy)isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-bromo-1-(difluoromethoxy)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine: This compound is explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: It is used in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-bromo-1-(difluoromethoxy)isoquinoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include modulation of signal transduction pathways and interference with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The difluoromethyl group in the target compound offers a balance of electronegativity and steric bulk compared to bulkier groups like trifluoromethyl (CF₃) or aromatic thiazolyl. This may influence binding affinity in enzyme inhibition or fluorescence properties .
- Synthetic Accessibility: The 15% yield for 6-bromo-1-(2-thiazolyl)isoquinoline highlights challenges in multi-step syntheses of substituted isoquinolines, likely due to steric hindrance or side reactions . Copper-catalyzed coupling (e.g., Goldberg–Ullmann reactions) is a common method for introducing heterocyclic substituents .
Physicochemical and Functional Properties
- Fluorescence Potential: Isoquinoline derivatives substituted at position 3 (e.g., with electron-withdrawing groups) exhibit visible fluorescence, a property that could extend to bromo-difluoromethyl analogs depending on substituent electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
